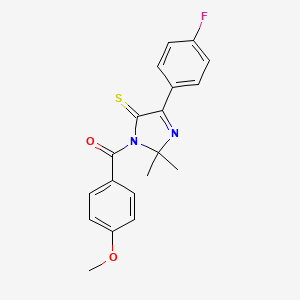

4-(4-fluorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Description

This compound features a 2,5-dihydroimidazole-5-thione core substituted with a 4-fluorophenyl group at position 4, a 4-methoxybenzoyl moiety at position 1, and two methyl groups at position 2. The thione (C=S) and benzoyl (C=O) groups contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-19(2)21-16(12-4-8-14(20)9-5-12)18(25)22(19)17(23)13-6-10-15(24-3)11-7-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFQXINQGAXVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(4-fluorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

Structure and Properties

The compound's structure consists of a fluorophenyl group and a methoxybenzoyl moiety attached to a dihydroimidazole core. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Structure

- Chemical Formula: CHFNOS

- Molecular Weight: 334.40 g/mol

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties by targeting specific molecular pathways involved in cancer progression.

Case Studies

- Inhibition of Cancer Cell Proliferation:

- Mechanism of Action:

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects, which are crucial in managing chronic diseases.

Research Findings

- Inhibition of Cytokine Production:

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives have been explored, showing promise against various bacterial strains.

Summary of Findings

- Antibacterial Efficacy:

Table 1: Biological Activity Summary of the Compound

Comparaison Avec Des Composés Similaires

Structural Features and Functional Groups

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

Spectroscopic and Physical Properties

Notes:

Crystallographic and Conformational Analysis

- Isostructurality : Compounds 4 and 5 in exhibit similar triclinic packing with planar molecular conformations, except for perpendicular fluorophenyl orientations.

- Validation : Tools like SHELXL and ORTEP-3 are critical for structural refinement and visualization, ensuring accuracy in bond lengths and angles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.